molecular formula C8H5ClN2O B12355338 6-chloro-3-imino-2H-isoindol-1-one

6-chloro-3-imino-2H-isoindol-1-one

Cat. No.: B12355338
M. Wt: 180.59 g/mol
InChI Key: KLICXIFDRLZSGO-UHFFFAOYSA-N
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Description

3-amino-6-chloro-1H-isoindol-1-one: is a heterocyclic compound with the molecular formula C8H5ClN2O . It is a derivative of isoindole, featuring an amino group at the third position and a chlorine atom at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-chloro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chlorophthalic anhydride with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of 3-amino-6-chloro-1H-isoindol-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-amino-6-chloro-1H-isoindol-1-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced isoindole derivatives.

    Substitution: The amino and chloro groups in 3-amino-6-chloro-1H-isoindol-1-one make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-amino-6-chloro-1H-isoindol-1-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in the development of new therapeutic agents. Its derivatives have shown promise in inhibiting certain enzymes and receptors .

Medicine: Medicinal chemistry applications include the development of anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug design .

Industry: In the industrial sector, 3-amino-6-chloro-1H-isoindol-1-one is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-amino-6-chloro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. For example, derivatives of this compound have been shown to inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

  • 3-amino-1H-isoindol-1-one
  • 6-chloro-1H-isoindol-1-one
  • 3-amino-6-bromo-1H-isoindol-1-one

Comparison: Compared to its analogs, 3-amino-6-chloro-1H-isoindol-1-one exhibits unique reactivity due to the presence of both amino and chloro groups. This dual functionality allows for a broader range of chemical modifications and applications. Additionally, the chloro group enhances the compound’s stability and reactivity in various chemical reactions .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloro-3-iminoisoindol-1-one

InChI

InChI=1S/C8H5ClN2O/c9-4-1-2-5-6(3-4)8(12)11-7(5)10/h1-3H,(H2,10,11,12)

InChI Key

KLICXIFDRLZSGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC2=N

Origin of Product

United States

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